Vanillylmandelic Acid

ID-LC-MS/MS analytical sensitivity limit of detection

Relying on metanephrines alone invalidates established pediatric neuroblastoma monitoring protocols. Vanillylmandelic Acid (VMA) combined with HVA achieves 80-90% detection rates in pediatric urine, with defined reference ranges. - **High Purity:** >98% (HPLC) for precise LC-MS/MS calibration curves & QC materials. - **Clinically Validated:** Standard-of-care for post-treatment monitoring; stable 7 days RT in urine. - **Supply Assurance:** Bulk reference standard available; avoids substitution error that breaks longitudinal data.

Molecular Formula C9H10O5
Molecular Weight 198.17 g/mol
CAS No. 2394-20-9
Cat. No. B3422075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanillylmandelic Acid
CAS2394-20-9
Molecular FormulaC9H10O5
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(C(=O)O)O)O
InChIInChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)
InChIKeyCGQCWMIAEPEHNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in water
Sparingly soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Vanillylmandelic Acid for Neuroblastoma Monitoring


Vanillylmandelic Acid (VMA; CAS 2394-20-9), also known as 4-hydroxy-3-methoxymandelic acid, is an aromatic ether and end-product metabolite of epinephrine and norepinephrine metabolism [1]. It serves as a key urinary biomarker for neuroblastoma and pheochromocytoma diagnosis , and is widely employed as a certified reference material for method validation, calibration, and quality control in chromatographic and mass spectrometric assays [2].

Analytical reference standard for urinary VMA quantitation
Supports catecholamine pathway studies and neuroblastoma biomarker research
Compatible with HPLC and LC‑MS/MS platform workflows

Why VMA Is Essential for Neuroblastoma


Vanillylmandelic acid (VMA) and homovanillic acid (HVA) are structurally similar catecholamine metabolites that differ by a single α-hydroxyl group, yet this subtle structural variation produces fundamentally distinct analytical behavior, chromatographic retention, and diagnostic specificity [1]. In clinical settings, VMA specifically reflects norepinephrine and epinephrine metabolism, whereas HVA primarily indicates dopamine turnover; the two metabolites exhibit divergent stability profiles in biological matrices and cannot be interchangeably used as biomarkers for neuroblastoma screening or pheochromocytoma diagnosis [2]. Furthermore, VMA demonstrates measurable antioxidant activity toward DPPH radical with an IC50 of 33 μM, a property not shared by HVA in the same assay system, underscoring functional divergence that precludes generic substitution .

Metanephrines
Metanephrine/normetanephrine standards may not transfer directly for pediatric neuroblastoma monitoring due to limited age‑stratified reference intervals and different metabolic profiles.
HVA stand‑alone
Homovanillic acid (HVA) alone misses VMA‑only secreting tumors; combined VMA+HVA panels are required for acceptable detection rates in screening protocols.
Urinary vs plasma
Switching from urinary VMA to plasma free metanephrines may invalidate longitudinal monitoring data and established clinical decision cutoffs in neuroblastoma.

VMA Comparative Performance Evidence


Pheochromocytoma Sensitivity: VMA vs. Plasma Metanephrines

In a 2024 candidate reference measurement procedure using isotope dilution LC-MS/MS, vanillylmandelic acid demonstrated significantly higher analytical sensitivity than homovanillic acid in human urine [1].

Adult PPGL sensitivity
Head‑to‑head
Urinary VMA: 46‑77%
Plasma metanephrines: 97‑99%
Reported lower sensitivity confirms VMA is not recommended as first‑line for adult pheochromocytoma.
Absolute sensitivity deficit 20‑53%.
ID-LC-MS/MS analytical sensitivity limit of detection

Adrenal Medullary Disorder Accuracy: Urinary VMA vs. Plasma Normetanephrine

A direct comparative study of three HPLC methodologies for concurrent measurement of urinary metabolites revealed that vanillylmandelic acid consistently achieved higher analytical recovery than homovanillic acid [1].

ROC accuracy (adrenal)
Head‑to‑head
24h urine VMA AUC: 0.820
Plasma normetanephrine AUC: 0.966
Plasma normetanephrine shows higher overall diagnostic accuracy in hypertensive patients with adrenal masses.
Cross‑sectional study; 130 patients.
HPLC analytical recovery method validation

Neuroblastoma Detection: VMA and HVA Combined

In an isocratic HPLC method employing electrochemical detection for simultaneous determination of three urinary metabolites, vanillylmandelic acid demonstrated excellent precision [1].

Combined detection
Class‑level
VMA alone: 68‑80%
VMA + HVA panel: up to 80‑90%
Combined VMA and HVA testing is necessary to achieve acceptable neuroblastoma detection rates.
20‑32% of cases may be missed by VMA alone.
isocratic HPLC precision electrochemical detection

HPLC Purity Specification

A capillary zone electrophoresis method with amperometric detection achieved complete separation of VMA and HVA in human urine, with VMA exhibiting superior detection sensitivity [1].

HPLC purity
Specification review
>98.0% (HPLC area%)
Supports use as a primary reference standard for quantitative LC‑MS/MS method calibration.
Vendor specification; method accuracy requires verification.
capillary electrophoresis electrochemical detection separation

Urinary Specimen Stability at Room Temperature

Vanillylmandelic acid demonstrates measurable antioxidant activity in the DPPH free radical scavenging assay, with an IC50 value of 33 μM . No comparable DPPH scavenging data was located for homovanillic acid in the accessible literature.

Specimen stability
Reported
Stable at room temperature for 7 days in unpreserved urine.
Simplifies sample logistics compared to metabolites requiring immediate freezing.
LabCorp stability data; may vary by collection conditions.
antioxidant DPPH assay free radical scavenging

Pediatric VMA/Creatinine Reference Ranges

Under identical isocratic HPLC conditions with electrochemical detection, vanillylmandelic acid elutes more rapidly than homovanillic acid, enabling time-resolved quantification [1].

Pediatric reference ranges
Supporting evidence
VMA/creatinine ratio decreases from 18.8 mg/g (infants) to 6.0 mg/g (adults).
Age‑stratified reference intervals are essential for accurate interpretation in pediatric neuroblastoma screening.
Ratios differ ~3‑fold across childhood; adult ranges do not apply.
HPLC retention time chromatographic separation

Vanillylmandelic Acid Applications


Longitudinal Neuroblastoma Monitoring

Procure vanillylmandelic acid as a certified reference material to establish and validate ID-LC-MS/MS methods for neuroblastoma screening. The compound's 4× lower LOD (3.906 ng/mL) and 8× lower LOQ (7.813 ng/mL) relative to HVA [1] enables reliable detection at clinically relevant low concentrations, while its 98.64–102.22% analytical recovery [1] ensures method accuracy for regulatory submission and clinical implementation.

LC-MS/MS Calibration Standards Preparation

Select vanillylmandelic acid for developing high-precision HPLC or CE methods for routine clinical chemistry. Documented within-day CV <2.36% and day-to-day CV <2.72% [2] meets accreditation standards, while VMA's 97–114% recovery across multiple HPLC platforms [3] supports robust inter-laboratory harmonization efforts and external quality assessment scheme participation.

Pediatric Neuroblastoma Screening with VMA/HVA Panel

Choose vanillylmandelic acid when developing high-throughput clinical or research assays where sample turnaround time is critical. VMA's approximately 5-minute elution on standard ODS columns, which is 37.5% faster than HVA [4], reduces per-sample analysis time and increases daily sample capacity without compromising detection sensitivity or precision.

Capillary Electrophoresis Method Development for Low-Volume Specimen Analysis

Utilize vanillylmandelic acid as the target analyte when developing CE-based methods for pediatric or low-volume urine specimens. The compound's LOD of 0.87 fmol in CE with amperometric detection [5] enables accurate quantitation from sub-microliter injection volumes, preserving precious clinical samples while maintaining analytical performance.

Application
Selection Property
Validation Focus
Neuroblastoma monitoring assay support
Combined VMA+HVA panel detection rate
Age‑stratified reference intervals and longitudinal consistency
LC‑MS/MS calibration standard preparation
High HPLC purity (>98%)
Accuracy and precision in quantitative bioanalytical methods
Pediatric neuroblastoma screening panel
Simultaneous VMA and HVA measurement capability
Detection rate improvement over single‑analyte testing
Quality control material for urinary catecholamine assays
Room temperature stability (7 days)
Pre‑analytical robustness and multi‑center study logistics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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